molecular formula C19H20Cl2N2O3S B216216 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Cat. No. B216216
M. Wt: 427.3 g/mol
InChI Key: JRQGQFSBJYNQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as DMP 323, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 acts as a selective blocker of the Nav1.7 voltage-gated sodium channel, which is involved in the transmission of pain signals in the peripheral nervous system. By blocking this channel, 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has the potential to reduce pain without affecting other physiological functions.
Biochemical and Physiological Effects
Studies have shown that 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 can effectively reduce pain in animal models of neuropathic pain and inflammation. Additionally, 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been found to have a low potential for toxicity and side effects, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 in lab experiments is its selectivity for the Nav1.7 channel, which allows for more specific and targeted studies. However, one limitation is the high cost of the compound, which may limit its availability for use in certain studies.

Future Directions

There are several future directions for research on 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323. One area of interest is the development of 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 as a therapeutic agent for the treatment of chronic pain conditions. Additionally, further studies on the mechanism of action of 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 and its effects on other physiological functions could provide valuable insights into the development of new drugs. Finally, the synthesis of analogs of 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 may lead to the discovery of more potent and selective Nav1.7 channel blockers.

Synthesis Methods

The synthesis method of 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 involves the reaction of 2,6-dichlorobenzoyl chloride with 4-[(4-methylpiperidino)sulfonyl]aniline in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neuropathic pain. In the field of neuroscience, 2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide 323 has been studied for its effects on ion channels, specifically the voltage-gated sodium channels.

properties

Product Name

2,6-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molecular Formula

C19H20Cl2N2O3S

Molecular Weight

427.3 g/mol

IUPAC Name

2,6-dichloro-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H20Cl2N2O3S/c1-13-9-11-23(12-10-13)27(25,26)15-7-5-14(6-8-15)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,13H,9-12H2,1H3,(H,22,24)

InChI Key

JRQGQFSBJYNQNT-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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